molecular formula C4H10ClNO2S B2627800 (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B2627800
M. Wt: 171.65 g/mol
InChI Key: MGZQMSFXPSKBDY-WCCKRBBISA-N
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Description

(S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic compound containing nitrogen and sulfur atoms. It is a derivative of thiomorpholine, which is a six-membered ring structure with one sulfur and one nitrogen atom. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride typically involves the oxidation of thiomorpholine. One common method includes the use of potassium permanganate as an oxidizing agent. The reaction proceeds by adding potassium permanganate portionwise to a solution of thiomorpholine amino protecting compound, resulting in the formation of thiomorpholine 1,1-dioxide . The amino protecting group is then removed by hydrolysis under acidic conditions, typically using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure controlled reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

(S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiomorpholine derivatives.

    Substitution: Alkylated or acylated thiomorpholine derivatives.

Scientific Research Applications

(S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of both amino and sulfone functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(3S)-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZQMSFXPSKBDY-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)C[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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